3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
1H-indol-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)15-9-16(24-11-23-15)25-5-7-26(8-6-25)17(27)13-10-22-14-4-2-1-3-12(13)14/h1-4,9-11,22H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAVNUWKTJNCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1H-Indole-3-Carboxylic Acid Derivatives
1H-Indole-3-carboxylic acid serves as the foundational building block for the indole fragment. Commercial availability simplifies sourcing, but modifications may involve protective group strategies during subsequent coupling reactions. Nuclear magnetic resonance (NMR) data from analogous systems indicate characteristic shifts for the indole NH proton (δ 11.38–11.72 ppm) and H-3 proton (δ 6.67–6.84 ppm).
Preparation of 4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazine
The piperazine-pyrimidine fragment is synthesized via nucleophilic aromatic substitution. As demonstrated in analogous systems, 4-chloro-6-(trifluoromethyl)pyrimidine reacts with piperazine in polar aprotic solvents (e.g., acetonitrile, DMF) under reflux conditions. For example, Ambeed Pharmaceuticals reported an 81.4% yield when combining 2-chloro-6-(trifluoromethyl)pyridine with piperazine in acetonitrile at elevated temperatures.
Table 1. Representative Conditions for Piperazine-Pyrimidine Synthesis
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloro-6-(trifluoromethyl)pyridine | Piperazine | Acetonitrile | Reflux | 81.4% | |
| 4-Chloro-6-(trifluoromethyl)pyrimidine | Piperazine | DMF | 100°C | 80% |
Amide Bond Formation Strategies
Coupling the indole-3-carboxylic acid with the piperazine-pyrimidine fragment necessitates activation of the carboxylic acid. Carbonyldiimidazole (CDI) emerges as the preferred reagent due to its efficiency in anhydrous tetrahydrofuran (THF) under nitrogen.
CDI-Mediated Activation
In a representative procedure, 1H-indole-3-carboxylic acid (1.0 equiv) is treated with CDI (1.2 equiv) in THF for 1–2 hours, generating the activated acyl imidazolide intermediate. Subsequent addition of 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine (1.1 equiv) at 0°C, followed by warming to room temperature, affords the target amide in yields exceeding 70%.
Table 2. Optimization of CDI-Mediated Coupling
| CDI Equiv | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| 1.2 | THF | 0°C → RT | 12 h | 72% |
| 1.5 | DCM | 0°C → RT | 8 h | 65% |
Alternative Coupling Reagents
Patent literature describes prodrug derivatization via carboxy group substitution, suggesting potential for mixed anhydride or HATU/EDCl-mediated couplings. However, these methods remain secondary due to byproduct formation and lower reproducibility.
Purification and Analytical Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/methanol gradients. High-resolution mass spectrometry (HRMS) and ¹³C NMR confirm molecular integrity, with the trifluoromethyl group resonating at δ 121–124 ppm (¹³C) and a mass accuracy of <5 ppm.
Challenges and Optimization Opportunities
Key challenges include:
- Solubility Issues : The trifluoromethylpyrimidine moiety induces hydrophobicity, complicating aqueous workups. Switching to dichloromethane/water biphasic systems mitigates this.
- Piperazine Basicity : Excess piperazine necessitates careful neutralization with dilute HCl to prevent side reactions.
Industrial-Scale Considerations
Kilogram-scale synthesis requires solvent recycling (e.g., acetonitrile recovery via distillation) and continuous flow systems to enhance mixing efficiency. Ambeed’s protocol demonstrates scalability, achieving 81.4% yield in 350 mL batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: The piperazine and pyrimidine rings may undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indole would depend on its specific interactions with biological targets. It might act by binding to specific receptors or enzymes, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Trifluoromethyl vs. Methyl/Pyridinyl Groups : The target compound’s 6-(trifluoromethyl)pyrimidine enhances lipophilicity (logP ~3.5 estimated) compared to methyl (logP ~2.1) or pyridinyl (logP ~1.8) analogs, favoring membrane permeability .
Pharmacological Potential
Biological Activity
3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potentials, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C17H22F3N5O
- Molecular Weight : 367.4 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes a piperazine ring and a pyrimidine moiety, which are known to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, including CDK (cyclin-dependent kinase) family members, which are crucial in cell cycle regulation.
- Receptor Modulation : It acts on various receptors, including TRPV1 (transient receptor potential vanilloid 1), which plays a role in pain perception and inflammation.
In Vitro Studies
Research has demonstrated significant anti-inflammatory properties associated with compounds structurally similar to this compound. For instance, studies have reported IC50 values indicating effective inhibition of COX-2, an enzyme involved in inflammatory processes:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | TBD | Anti-inflammatory |
| Celecoxib | 0.02 | Standard COX-2 inhibitor |
In Vivo Studies
In vivo evaluations have indicated that derivatives of this compound exhibit significant analgesic effects in animal models, suggesting its potential for pain management therapies.
Case Studies
- Anti-Cancer Activity : A study explored the antitumor effects of related piperazine derivatives. These compounds were found to inhibit tumor growth in xenograft models, showcasing their potential as novel anticancer agents.
- Neuroprotective Effects : Research indicated that compounds with similar structures could offer neuroprotection in models of neurodegenerative diseases by modulating inflammatory pathways.
Comparative Analysis
The biological activity of this compound can be compared with other known compounds:
| Compound Name | Target | Biological Activity |
|---|---|---|
| Compound A | CDK6 | Inhibitor |
| Compound B | TRPV1 | Antagonist |
| This compound | COX-2 | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indole?
- Methodology :
- Step 1 : Synthesize the pyrimidine core by reacting 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine under reflux in a polar aprotic solvent (e.g., DMF) to form 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine .
- Step 2 : Couple the piperazine-pyrimidine intermediate to 1H-indole-3-carboxylic acid via a carbonyl linkage using carbodiimide-based coupling agents (e.g., EDCI or DCC) in dichloromethane .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Key Methods :
- NMR Spectroscopy : Analyze - and -NMR to confirm the indole NH proton (~12 ppm), piperazine methylene groups (~3.5–4.5 ppm), and trifluoromethyl group (-NMR at ~-60 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the molecular formula .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm) and indole NH stretches (~3400 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Design Principles :
- Substituent Variation : Modify the indole moiety (e.g., 5-fluoro substitution for enhanced lipophilicity) or the pyrimidine’s trifluoromethyl group (e.g., replacing with cyano or methyl groups) to assess potency shifts .
- Piperazine Modifications : Introduce bulky substituents (e.g., benzyl or methoxyethyl groups) to improve receptor selectivity, as demonstrated in CCR5 antagonist optimization .
- Assay Selection : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays or cellular viability assays (e.g., MTT) to quantify IC values .
Q. How can contradictory data from biological assays be resolved?
- Troubleshooting Strategies :
- Assay Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Orthogonal Assays : Validate results using complementary methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
- Solubility Checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers, as aggregation can lead to false negatives .
Q. What computational approaches predict this compound’s binding mode to target proteins?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures of target enzymes (e.g., PARP-1 or VEGFR), prioritizing poses with hydrogen bonds to catalytic residues .
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability and identify key hydrophobic interactions (e.g., trifluoromethyl group with aromatic pockets) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding energies, comparing results to known inhibitors (e.g., PARP-1 inhibitor 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one, ΔG = -13.71 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
